2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol
Description
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol is a tertiary alcohol characterized by a 4-(ethylthio)phenyl substituent attached to a 3-methylbutan-2-ol backbone. Its molecular formula is C₁₃H₂₀OS, with a molecular weight of 224.36 g/mol. Structural analogs include compounds with aromatic thioethers, branched alcohols, or combinations thereof, as seen in pesticides, pharmaceuticals, and specialty chemicals .
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-5-15-12-8-6-11(7-9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPZNWMVGFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol involves its interaction with molecular targets and pathways within biological systems. The ethylthio group and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
- Structure : Primary alcohol with a phenyl group at position 2 and a methyl branch at position 3.
- Molecular Formula : C₁₁H₁₆O (MW: 164.24 g/mol).
- Key Differences :
- Lack of ethylthio group reduces lipophilicity compared to the target compound.
- Primary alcohol (1-ol) vs. tertiary alcohol (2-ol) affects hydrogen-bonding and reactivity.
- Applications : Used in fragrance and pharmaceutical intermediates .
2-((Ethylthio)methyl)phenyl methylcarbamate (Ethiofencarb)
- Structure : Carbamate pesticide with an ethylthio-methylphenyl group.
- Molecular Formula: C₁₁H₁₅NO₂S (MW: 225.31 g/mol).
- Key Differences :
- Carbamate group (-OCONH₂) introduces cholinesterase inhibitory activity, absent in the target compound.
- Ethylthio group is part of a methylene bridge, altering electronic effects compared to direct phenyl attachment.
- Applications : Insecticide/acaricide targeting aphids and mites .
2-(Ethylthio)phenol
- Structure: Phenol derivative with an ethylthio group at position 2.
- Molecular Formula : C₈H₁₀OS (MW: 154.23 g/mol).
- Key Differences: Phenolic -OH group enhances acidity (pKa ~10) vs. the non-acidic tertiary alcohol in the target compound. Smaller molecular size reduces steric hindrance.
- Applications : Intermediate in synthesis of antioxidants and agrochemicals .
2-Methyl-3-buten-2-ol
- Structure : Branched primary alcohol with a double bond.
- Molecular Formula : C₅H₁₀O (MW: 86.13 g/mol).
- Key Differences :
- Simple aliphatic structure lacking aromatic or sulfur groups.
- Boiling point (98–99°C) lower than expected for the target compound due to reduced molecular weight and hydrogen-bonding capacity.
- Applications : Solvent and precursor in organic synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol | C₁₃H₂₀OS | 224.36 | Tertiary alcohol, ethylthio | Not reported | Research chemical, potential agrochemical intermediates |
| 3-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.24 | Primary alcohol, phenyl | Not reported | Fragrance, pharmaceuticals |
| Ethiofencarb | C₁₁H₁₅NO₂S | 225.31 | Carbamate, ethylthio-methyl | Not reported | Pesticide |
| 2-(Ethylthio)phenol | C₈H₁₀OS | 154.23 | Phenol, ethylthio | Not reported | Antioxidant synthesis |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | Branched primary alcohol | 98–99 | Solvent, organic synthesis |
Key Research Findings
- Lipophilicity: The ethylthio group in the target compound enhances lipid solubility compared to non-thio analogs (e.g., 3-Methyl-2-phenylbutan-1-ol), which may improve membrane permeability in biological systems .
- Reactivity : Tertiary alcohols are less reactive toward nucleophilic substitution than primary alcohols but more prone to elimination under acidic conditions. The ethylthio group may participate in radical or oxidation reactions .
- Synthetic Challenges : The steric bulk of the 3-methyl group in the target compound could complicate synthetic routes, necessitating optimized catalysts or protecting groups, as seen in Petasis reaction methodologies .
Biological Activity
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structure consists of an ethylthio group attached to a phenyl ring and a secondary alcohol. Its molecular formula is C13H18OS, with a molecular weight of 226.35 g/mol. The presence of the ethylthio moiety is significant as it may influence the compound's biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, compounds with similar structures have demonstrated strong radical-scavenging activities. A study found that related coumarin derivatives exhibited IC50 values ranging from 0.09 to 0.12 mg/mL in hydroxyl radical scavenging assays, indicating robust antioxidant properties .
Table 1: Comparison of Antioxidant Activities
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored extensively. For example, studies on thioether-containing compounds have shown promising results against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro tests have demonstrated that derivatives with ethylthio groups exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity Summary
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Thioether Derivative | Escherichia coli | TBD |
Anticancer Activity
The anticancer potential of this compound has not been extensively documented; however, related compounds have shown promising results in various cancer cell lines. For instance, studies on structurally similar compounds indicate that they can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).
Research Findings
A notable study evaluated compounds with similar structures for their effects on prostate cancer cell lines (PC3 and DU145). These compounds induced significant cytotoxicity with IC50 values indicating potent anti-proliferative effects on cancer cells while sparing normal cells .
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 | TBD | Induction of apoptosis |
| Related Compound | DU145 | TBD | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
